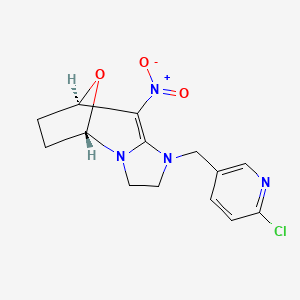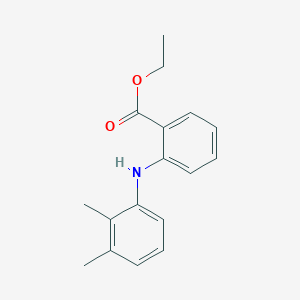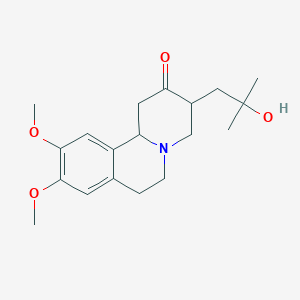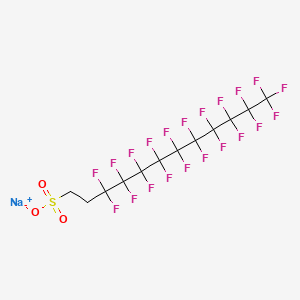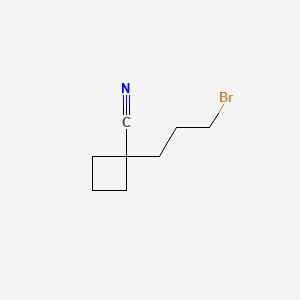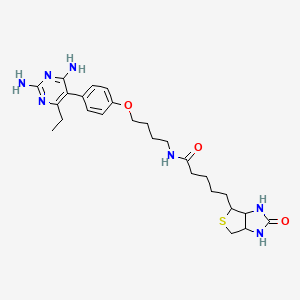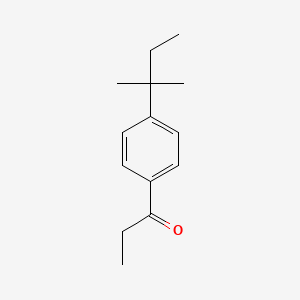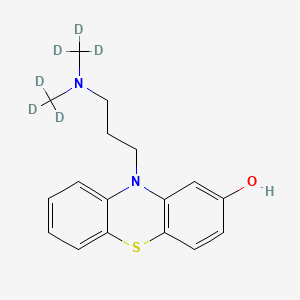
2-Hydroxy Promazine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy Promazine-d6 is a deuterated analog of 2-Hydroxy Promazine, a metabolite of Promazine. Promazine is a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. The deuterated form, this compound, is often used in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics due to its stable isotope labeling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy Promazine-d6 typically involves the deuteration of 2-Hydroxy Promazine. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high yield and purity of the deuterated compound. Quality control measures are stringent to maintain the integrity of the isotope labeling .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy Promazine-d6 undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy Promazine-d6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of phenothiazine derivatives.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Promazine and its metabolites.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Wirkmechanismus
The mechanism of action of 2-Hydroxy Promazine-d6 is similar to that of Promazine. It acts primarily as an antagonist at dopamine and serotonin receptors, particularly the dopamine D2 and serotonin 5-HT2 receptors. This antagonism leads to its antipsychotic and antiemetic effects. The deuterated form is used to study these mechanisms in greater detail due to its enhanced stability and traceability in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties but different pharmacokinetic profiles.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Acepromazine: Used mainly in veterinary medicine as a tranquilizer and antiemetic .
Uniqueness
2-Hydroxy Promazine-d6 is unique due to its stable isotope labeling, which allows for detailed metabolic and pharmacokinetic studies. This makes it a valuable tool in scientific research, providing insights that are not easily obtainable with non-deuterated compounds .
Eigenschaften
Molekularformel |
C17H20N2OS |
|---|---|
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
10-[3-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-ol |
InChI |
InChI=1S/C17H20N2OS/c1-18(2)10-5-11-19-14-6-3-4-7-16(14)21-17-9-8-13(20)12-15(17)19/h3-4,6-9,12,20H,5,10-11H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
YMVFQWULFRMLRA-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


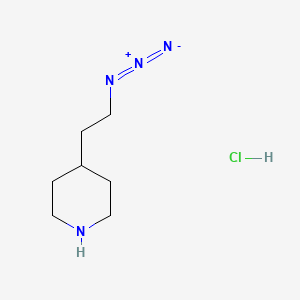

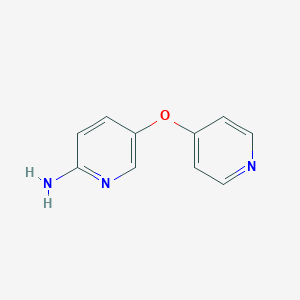
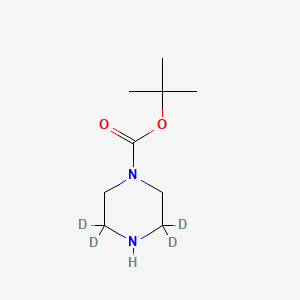
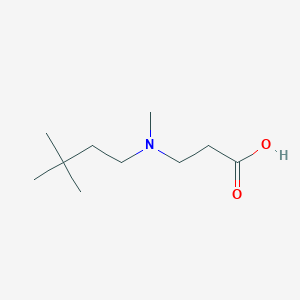
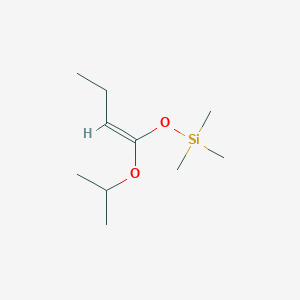
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)
